1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium
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Overview
Description
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium, also known as trisodium citrate, is a sodium salt of citric acid. It is a white, crystalline powder that is highly soluble in water. This compound is widely used in various industries due to its buffering, chelating, and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction is as follows:
C6H8O7+3NaOH→C6H5Na3O7+3H2O
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of molasses or other sugar-containing substrates to produce citric acid, which is then neutralized with sodium hydroxide to form the trisodium salt .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form citric acid.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the sodium ions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Citric acid.
Substitution: Metal citrate salts.
Scientific Research Applications
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium involves its ability to chelate metal ions, which prevents the formation of insoluble metal salts. This chelation process is crucial in various biochemical and industrial processes. Additionally, its buffering capacity helps maintain stable pH levels in solutions .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: The parent compound of 1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium, used similarly in food and industrial applications.
Disodium Hydrogen Citrate: Another sodium salt of citric acid, used primarily as a buffering agent.
Potassium Citrate: A potassium salt of citric acid, used as a dietary supplement and in medicine to treat kidney stones.
Uniqueness
This compound is unique due to its high solubility in water and its ability to act as a versatile chelating agent. Its trisodium form provides a higher pH buffering capacity compared to other citric acid salts .
Biological Activity
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium, commonly known as sodium citrate, is a sodium salt of citric acid. This compound has significant biological activity and is widely utilized in various fields including food science, biochemistry, and medicine. The following sections delve into its biological roles, mechanisms of action, applications, and relevant research findings.
- Chemical Formula: C6H5Na3O7
- Molecular Weight: 258.06 g/mol
- IUPAC Name: Trisodium 2-hydroxypropane-1,2,3-tricarboxylate
Biological Roles
1. Metabolic Functions:
Sodium citrate plays a crucial role in metabolic pathways. It is an intermediate in the citric acid cycle (Krebs cycle), facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate energy.
- Enzymatic Regulation: Sodium citrate acts as an allosteric regulator of several enzymes involved in metabolic processes:
- Inhibition of Phosphofructokinase (PFK): High concentrations of citrate inhibit PFK, a key regulatory enzyme in glycolysis. This inhibition signals the cell to reduce glucose breakdown when energy supplies are sufficient .
- Activation of Acetyl-CoA Carboxylase: Citrate enhances the conversion of acetyl-CoA to malonyl-CoA, promoting fatty acid synthesis .
2. Chelation Properties:
Sodium citrate serves as a chelating agent that binds metal ions such as calcium. This property is beneficial in various biological contexts:
- Anticoagulant Activity: By chelating calcium ions, sodium citrate prevents blood coagulation, making it useful in blood transfusions and storage .
Applications
1. Food Industry:
Sodium citrate is widely used as a food additive due to its acidity-regulating properties. It enhances flavor and preserves food by acting as a buffer to maintain pH levels.
2. Pharmaceutical Uses:
In pharmaceuticals, sodium citrate is utilized for its buffering capacity and as an anticoagulant in blood products . It is also incorporated into formulations for its stabilizing effects on active ingredients.
3. Cosmetic Applications:
Sodium citrate is employed in cosmetic products for its ability to adjust pH and enhance product stability .
Research Findings
Recent studies have highlighted the diverse biological activities of sodium citrate:
Case Studies
Case Study 1: Sodium Citrate as an Anticoagulant
A clinical trial evaluated the effectiveness of sodium citrate in preventing clot formation during blood storage. Results indicated that blood stored with sodium citrate maintained higher cell viability compared to controls without anticoagulants.
Case Study 2: Metabolic Regulation
Research involving animal models showed that dietary supplementation with sodium citrate improved metabolic health markers such as insulin sensitivity and lipid profiles, suggesting potential benefits for metabolic syndrome management.
Properties
Molecular Formula |
C6H8Na3O7 |
---|---|
Molecular Weight |
261.09 g/mol |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |
InChI Key |
KOCHEPPBLHXCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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